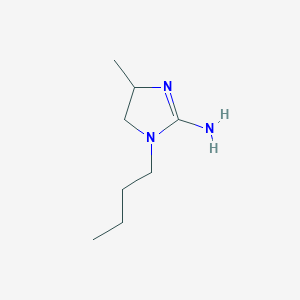
1-Butyl-4-methyl-4,5-dihydro-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-4-methyl-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound with the molecular formula C₈H₁₇N₃ It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-methyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
1-Butyl-4-methyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated imidazole derivatives.
科学的研究の応用
1-Butyl-4-methyl-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-Butyl-4-methyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors, leading to a biological response. In chemical reactions, it may act as a catalyst or reactant, facilitating the formation of new products .
類似化合物との比較
1-Butyl-4-methyl-4,5-dihydro-1H-imidazol-2-amine can be compared with other imidazole derivatives:
1-Butyl-4,5-dihydro-1H-imidazol-2-amine: Lacks the methyl group at the 4-position.
1-Methyl-4,5-dihydro-1H-imidazol-2-amine: Lacks the butyl group at the 1-position.
4,5-Dihydro-1H-imidazol-2-amine: Lacks both the butyl and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
特性
分子式 |
C8H17N3 |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
1-butyl-4-methyl-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C8H17N3/c1-3-4-5-11-6-7(2)10-8(11)9/h7H,3-6H2,1-2H3,(H2,9,10) |
InChIキー |
HZBFAZIHTGREPP-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CC(N=C1N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















